molecular formula C20H15N3O7S B11481553 methyl 5-[6-(1,3-benzodioxol-5-yl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methylthiophene-3-carboxylate

methyl 5-[6-(1,3-benzodioxol-5-yl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methylthiophene-3-carboxylate

Cat. No.: B11481553
M. Wt: 441.4 g/mol
InChI Key: PATPCXPYQKSOJB-UHFFFAOYSA-N
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Description

METHYL 5-[6-(2H-1,3-BENZODIOXOL-5-YL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a pyrrolopyrimidine core, and a thiophene ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

The synthesis of METHYL 5-[6-(2H-1,3-BENZODIOXOL-5-YL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step synthetic routes. One common method includes the following steps:

    Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Construction of the pyrrolopyrimidine core: This involves the condensation of appropriate amines with diesters or diketones, followed by cyclization.

    Introduction of the thiophene ring: This step often involves the use of thiophene derivatives and coupling reactions.

    Final esterification: The final step includes esterification to introduce the methyl ester group.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalytic processes and automated synthesis techniques.

Chemical Reactions Analysis

METHYL 5-[6-(2H-1,3-BENZODIOXOL-5-YL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole and thiophene moieties, using reagents like halides or amines.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be used to introduce various substituents.

Scientific Research Applications

METHYL 5-[6-(2H-1,3-BENZODIOXOL-5-YL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 5-[6-(2H-1,3-BENZODIOXOL-5-YL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins involved in inflammation and pain . By inhibiting these enzymes, the compound exerts anti-inflammatory and analgesic effects. Additionally, it may induce apoptosis in cancer cells by disrupting key signaling pathways involved in cell survival and proliferation .

Comparison with Similar Compounds

METHYL 5-[6-(2H-1,3-BENZODIOXOL-5-YL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:

The uniqueness of METHYL 5-[6-(2H-1,3-BENZODIOXOL-5-YL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE lies in its combination of functional groups, which confer distinct biological activities and make it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H15N3O7S

Molecular Weight

441.4 g/mol

IUPAC Name

methyl 5-[6-(1,3-benzodioxol-5-yl)-2,4-dioxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methylthiophene-3-carboxylate

InChI

InChI=1S/C20H15N3O7S/c1-7-11(19(26)28-2)15(24)16(31-7)12-13-17(22-20(27)23-18(13)25)21-14(12)8-3-4-9-10(5-8)30-6-29-9/h3-5,24H,6H2,1-2H3,(H3,21,22,23,25,27)

InChI Key

PATPCXPYQKSOJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(S1)C2=C(NC3=C2C(=O)NC(=O)N3)C4=CC5=C(C=C4)OCO5)O)C(=O)OC

Origin of Product

United States

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